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molecular formula C14H12O2 B6325207 2-Formyl-5-(2-methylphenyl)phenol CAS No. 343603-91-8

2-Formyl-5-(2-methylphenyl)phenol

Cat. No. B6325207
M. Wt: 212.24 g/mol
InChI Key: IWIAAKKPAWSUSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06858630B2

Procedure details

To an agitated solution of 2-hydroxy-4-(2′-methylphenyl)benzaldehyde (0.030 g, 0.14 mmol) in EtOH (0.80 mL) was added 1,2-diamino-8-hydroxy-naphthalene-4-sulfonic acid dihydrochloride (0.033 g, 0.10 mmol) and sodium bisulfite (0.03 g) in water (0.20 mL). The solution was heated to 60° C. and agitated over 18 hours. The solution was cooled to room temperature, the tan precipitate was isolated by filtration and washed with water and ethyl acetate to provide the title compound (0.029 g, 60%) MS(ES) m/z 445 [M−H].
Quantity
0.03 g
Type
reactant
Reaction Step One
Name
1,2-diamino-8-hydroxy-naphthalene-4-sulfonic acid dihydrochloride
Quantity
0.033 g
Type
reactant
Reaction Step One
Quantity
0.03 g
Type
reactant
Reaction Step One
Name
Quantity
0.8 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 mL
Type
solvent
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[C:8]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2C)[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].Cl.Cl.NC1C2C(=CC=CC=2O)C(S(O)(=O)=O)=CC=1N.S(=O)(O)[O-].[Na+]>CCO.O>[OH:1][C:2]1[CH:9]=[C:8]([C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
0.03 g
Type
reactant
Smiles
OC1=C(C=O)C=CC(=C1)C1=C(C=CC=C1)C
Name
1,2-diamino-8-hydroxy-naphthalene-4-sulfonic acid dihydrochloride
Quantity
0.033 g
Type
reactant
Smiles
Cl.Cl.NC1=C(C=C(C2=CC=CC(=C12)O)S(=O)(=O)O)N
Name
Quantity
0.03 g
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Name
Quantity
0.8 mL
Type
solvent
Smiles
CCO
Name
Quantity
0.2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
agitated over 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the tan precipitate was isolated by filtration
WASH
Type
WASH
Details
washed with water and ethyl acetate

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
OC1=C(C=O)C=CC(=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.029 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 104.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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